Esorubicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

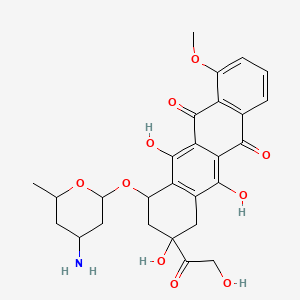

Esorubicin, also known as 4’-deoxydoxorubicin, is a synthetic derivative of the anthracycline antibiotic doxorubicin. It is known for its potential antineoplastic activity, which makes it a valuable compound in cancer treatment. This compound intercalates into DNA and inhibits topoisomerase II, thereby interfering with DNA replication and ultimately affecting RNA and protein synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Esorubicin is synthesized through a series of chemical reactions starting from daunomycinone. The key steps involve the condensation of daunomycinone with a sugar derivative, followed by various modifications to achieve the final structure. One of the critical steps includes the reaction of daunomycinone with 1,4-dideoxy-N-trifluoroacetyldanosaminide in the presence of silver trifluoromethylsulfonate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as chromatography to isolate the final product. The compound is then formulated for clinical use, ensuring stability and efficacy .

Análisis De Reacciones Químicas

Types of Reactions

Esorubicin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the quinone structure of this compound.

Substitution: Substitution reactions can occur at specific positions on the anthracycline ring.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the core anthracycline structure. These metabolites can have different biological activities and toxicities compared to the parent compound .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound to study DNA intercalation and topoisomerase inhibition.

Biology: Investigated for its effects on cell proliferation and apoptosis.

Medicine: Primarily used in cancer treatment, particularly for breast, ovarian, and bladder cancers. .

Industry: Utilized in the development of new drug formulations and delivery systems.

Mecanismo De Acción

Esorubicin exerts its effects by intercalating into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, this compound prevents the religation of DNA strands, leading to DNA damage and cell death. Additionally, this compound generates free radicals that cause further damage to cellular components .

Comparación Con Compuestos Similares

Esorubicin is compared with other anthracyclines such as doxorubicin, daunorubicin, epirubicin, and idarubicin:

Doxorubicin: this compound is less cardiotoxic but has similar antineoplastic activity.

Daunorubicin: this compound has a broader spectrum of activity and reduced toxicity.

Epirubicin: this compound has a different spatial orientation of the hydroxyl group, leading to faster elimination and reduced side effects.

Idarubicin: this compound is more potent and less toxic in certain cancer models

Conclusion

This compound is a valuable compound in the field of oncology, offering potential benefits over other anthracyclines. Its unique chemical properties and mechanism of action make it a promising candidate for further research and clinical applications.

Propiedades

Fórmula molecular |

C27H29NO10 |

|---|---|

Peso molecular |

527.5 g/mol |

Nombre IUPAC |

7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3 |

Clave InChI |

ITSGNOIFAJAQHJ-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |

Sinónimos |

4'-deoxyadriamycin 4'-deoxydoxorubicin 4'-deoxydoxorubicin hydrochloride 4-desoxydoxorubicin esorubicin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.